molecular formula C13H22ClN5 B12218602 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12218602
M. Wt: 283.80 g/mol
InChI Key: ZKKQIFMEXYCBQB-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The ethyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the two pyrazole rings through a methylene bridge, which can be achieved using formaldehyde and a suitable amine under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Alkyl halides, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its dual pyrazole structure with distinct alkyl groups This configuration provides it with specific chemical and biological properties that differentiate it from other pyrazole derivatives

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(2-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-12(5-7-15-17)9-14-10-13-6-8-16-18(13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H

InChI Key

ZKKQIFMEXYCBQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

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